![molecular formula C17H17N5OS B2682951 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-methylsulfanylbenzamide CAS No. 2380062-32-6](/img/structure/B2682951.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-methylsulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of semi/thio carbazides and sodium acetate mixed with water, followed by the addition of substituted aldehydes in methanol at room temperature . The singlet (s) signals between 5.44–5.45 δ ppm showing the presence of -CH of the azetidine ring were validated in synthesized derivatives at 2.85–3.25 δ ppm .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, which is indicated by the singlet (s) signals between 5.44–5.45 δ ppm .Wissenschaftliche Forschungsanwendungen
Discovery of Anticancer Agents
Research into novel compounds often explores their potential as anticancer agents. For example, the discovery of AZD4877, a kinesin spindle protein inhibitor, shows the process of identifying compounds with significant biochemical potency and suitable pharmaceutical properties for clinical development against cancer. Such studies involve assessing the compound's ability to arrest cells in mitosis, leading to cellular death, and evaluating its pharmacokinetic profile and in vivo efficacy (Theoclitou et al., 2011) link.
Anticonvulsant Activity
Another area of research is the evaluation of compounds for their anticonvulsant effects. Studies have shown that specific 4-aminobenzamides demonstrate anticonvulsant activity in animal models, suggesting a potential therapeutic application for neurological conditions (Clark et al., 1984) link.
Synthesis and Pharmacological Activity
The synthesis and pharmacological activity of compounds, particularly those involving azetidinones, have been explored for their antidepressant and nootropic effects. This indicates a broader interest in developing central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016) link.
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Some compounds have been evaluated as prodrugs for GDEPT, targeting specific enzymes for the activation of anticancer treatments. This research demonstrates the potential for designing compounds that can be selectively activated within the tumor microenvironment to minimize systemic toxicity (Friedlos et al., 1997) link.
Eigenschaften
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-21(17(23)12-3-5-14(24-2)6-4-12)13-10-22(11-13)16-15(9-18)19-7-8-20-16/h3-8,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRZWCATGJEYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(methylsulfanyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.